{4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{4-chloro-2-azabicyclo[211]hexan-1-yl}methanol hydrochloride is a synthetic organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a cyclization reaction involving a suitable precursor, such as a chloro-substituted azabicyclohexane derivative.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the bicyclic core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the bicyclic core or the hydroxymethyl group.
Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis to create complex molecules.
- Serves as a precursor for the synthesis of other bicyclic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of {4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or
Properties
CAS No. |
2763759-24-4 |
---|---|
Molecular Formula |
C6H11Cl2NO |
Molecular Weight |
184.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.